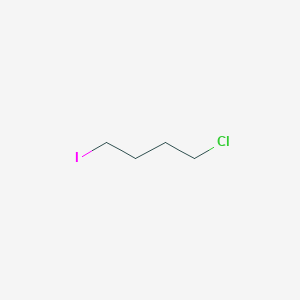

1-Chloro-4-iodobutane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOSPTBRSOYXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065029 | |

| Record name | 1-Iodo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10297-05-9 | |

| Record name | 1-Chloro-4-iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-chloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-chloro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-iodobutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977ZE83TAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-iodobutane is a versatile bifunctional haloalkane, featuring both a chloro and an iodo substituent at the terminal positions of a butane (B89635) chain. This unique structure imparts differential reactivity to the two carbon-halogen bonds, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on experimental details and mechanistic understanding.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClI | [1][2] |

| Molecular Weight | 218.46 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 88-89 °C at 19 mmHg | [3] |

| Density | 1.785 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.54 | [3] |

| CAS Number | 10297-05-9 | [2] |

| SMILES | ClCCCCI | [3] |

| InChI | InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2 | [3] |

| InChIKey | JXOSPTBRSOYXGC-UHFFFAOYSA-N | [3] |

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic substitution reactions, with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bond.

Differential Reactivity of C-I and C-Cl Bonds

The difference in reactivity between the C-I and C-Cl bonds is a cornerstone of the synthetic utility of this compound. This selectivity arises from the disparity in bond strength and the leaving group ability of the halide ions.

| Bond | Bond Dissociation Energy (kJ/mol) | Leaving Group Ability |

| C-I | ~228 | Excellent |

| C-Cl | ~346 | Good |

The C-I bond is considerably weaker than the C-Cl bond, requiring less energy to break.[4] Consequently, the iodide ion is a much better leaving group than the chloride ion. This allows for selective nucleophilic attack at the carbon bearing the iodine atom, leaving the chloro group intact for subsequent transformations.

Caption: Selective SN2 reaction at the C-I bond of this compound.

SN2 Reaction Mechanism

As a primary haloalkane, this compound readily undergoes nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5]

Caption: The concerted SN2 reaction mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the preparation of key synthetic intermediates and active pharmaceutical ingredients.

Synthesis of this compound via Finkelstein Reaction

The most common method for the preparation of this compound is the Finkelstein reaction, which involves the exchange of a halogen.[5] In this case, 1,4-dichlorobutane (B89584) is treated with sodium iodide in a suitable solvent.

Reaction: Cl-(CH₂)₄-Cl + NaI → Cl-(CH₂)₄-I + NaCl

Materials:

-

1,4-Dichlorobutane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Anti-bumping granules

-

Sodium thiosulfate (B1220275) solution (5%)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve sodium iodide in anhydrous acetone.

-

Add a few anti-bumping granules to the solution.

-

Add 1,4-dichlorobutane to the flask and attach a reflux condenser.

-

Heat the mixture to reflux for an extended period (e.g., overnight). The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Transfer the filtrate to a separatory funnel and add water to dissolve any remaining sodium iodide.

-

Separate the organic layer.

-

Wash the organic layer with a 5% sodium thiosulfate solution to remove any traces of iodine, followed by a wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The crude this compound can be purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Levobupivacaine

This compound is a key reagent in the synthesis of the local anesthetic, levobupivacaine. The synthesis involves the alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. While 1-bromobutane (B133212) is also used, the higher reactivity of an iodo-functionalized reagent can be advantageous. A detailed protocol using 1-bromobutane is provided in the cited patent, which can be adapted for this compound, likely with milder reaction conditions due to the increased reactivity of the C-I bond. The following is a detailed procedure adapted from a patent using a similar alkylating agent.

Materials:

-

(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (left piperidine (B6355638) amides)

-

This compound (or 1-bromobutane as described in the patent)

-

Potassium carbonate (salt of wormwood)

-

Sodium iodide (catalyst)

-

N,N-Dimethylformamide (DMF)

-

Water

Equipment:

-

Reactor with a stirrer and dropping funnel

-

Heating and cooling system

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge the reactor with sodium iodide, potassium carbonate, and (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

-

Add N,N-dimethylformamide as the reaction solvent and stir the mixture.

-

Heat the mixture to 68-73 °C.

-

Slowly add this compound dropwise to the reaction mixture over 3.5-4 hours, maintaining the temperature below 75 °C.

-

After the addition is complete, continue stirring for 1 hour.

-

Increase the external temperature to 83-88 °C (internal temperature 78-83 °C) and maintain for 16-18 hours. Monitor the reaction completion by a suitable method (e.g., LC-MS).

-

Once the reaction is complete, filter the hot mixture.

-

Wash the filter cake with N,N-dimethylformamide.

-

Combine the filtrates and add water, keeping the temperature below 40 °C, to precipitate the product.

-

Allow the solid to precipitate overnight at room temperature.

-

Filter the solid product and wash with water.

-

Dry the product at 57-62 °C under vacuum to obtain levobupivacaine.

Synthesis of Deoxyvasicinone

This compound can be utilized in the synthesis of the alkaloid deoxyvasicinone. A general conventional synthesis involves the reaction of anthranilic acid with thionyl chloride to form an in-situ intermediate, which then reacts with 2-pyrrolidone. An alternative approach would be the direct alkylation of a suitable precursor with this compound followed by cyclization.

Conventional Synthesis of Deoxyvasicinone (for context, not directly using this compound):

Materials:

-

Anthranilic acid

-

Thionyl chloride

-

2-Pyrrolidone

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, reflux anthranilic acid with thionyl chloride for 3 hours.

-

Distill off the excess thionyl chloride.

-

Dilute the crude product with toluene and add 2-pyrrolidone.

-

Heat the reaction mixture at 80°C for 5 hours.

-

After completion, dilute the mixture with toluene and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain deoxyvasicinone.

Other Synthetic Applications

-

Preparation of 6-Hendecenoic Acid: While a detailed experimental protocol was not found in the immediate search, the synthesis likely involves the reaction of this compound with a suitable nucleophile, such as the enolate of diethyl malonate, followed by further elaboration to the final product. The initial step would selectively displace the iodide.

-

Electrogenerated Nickel(I) Salen Catalyzed Reduction: this compound undergoes reduction in the presence of electrogenerated Nickel(I) salen to form 1,8-dichlorooctane.[3] This reaction proceeds via a catalytic cycle involving the nickel complex. A detailed experimental setup would involve a controlled-potential electrolysis in a divided or undivided electrochemical cell with a suitable cathode material (e.g., glassy carbon), a reference electrode, and a counter electrode. The reaction would be carried out in an appropriate solvent with a supporting electrolyte.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its differential reactivity, with the carbon-iodine bond being significantly more labile to nucleophilic attack than the carbon-chlorine bond, allows for selective transformations and the construction of complex molecules. This guide has provided a comprehensive overview of its chemical properties, reactivity, and key synthetic applications, including detailed experimental protocols where available. Researchers, scientists, and drug development professionals can leverage this information for the efficient and safe utilization of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 1-Chloro-4-iodobutane (CAS: 10297-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-iodobutane is a valuable bifunctional alkylating agent in organic synthesis, possessing two different halogen atoms that allow for selective and sequential reactions. Its unique reactivity profile makes it a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, reactivity, and applications, with a focus on experimental details and logical workflows.

Chemical and Physical Properties

This compound is a liquid at room temperature and is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 10297-05-9 | [1][2] |

| Molecular Formula | C4H8ClI | [3][4] |

| Molecular Weight | 218.46 g/mol | [2][4][5] |

| Appearance | Liquid | [5] |

| Boiling Point | 88-89 °C at 19 mmHg | [5] |

| Density | 1.785 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.54 | [5] |

| Flash Point | 93 °C (closed cup) | [5] |

| InChI | InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2 | [3] |

| InChIKey | JXOSPTBRSOYXGC-UHFFFAOYSA-N | [3] |

| SMILES | C(CCI)CCl | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four methylene (B1212753) groups. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms.

| Assignment | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| Cl-CH₂ -CH₂-CH₂-CH₂-I | ~3.6 | Triplet | 2H |

| Cl-CH₂-CH₂ -CH₂-CH₂-I | ~2.0 | Multiplet | 2H |

| Cl-CH₂-CH₂-CH₂ -CH₂-I | ~1.9 | Multiplet | 2H |

| Cl-CH₂-CH₂-CH₂-CH₂ -I | ~3.2 | Triplet | 2H |

¹³C NMR: The carbon-13 NMR spectrum will exhibit four signals for the four non-equivalent carbon atoms.[6]

| Assignment | Chemical Shift (ppm, reported for 1-iodobutane) |

| Cl-CH₂ -CH₂-CH₂-CH₂-I | ~45 |

| Cl-CH₂-CH₂ -CH₂-CH₂-I | ~33 |

| Cl-CH₂-CH₂-CH₂ -CH₂-I | ~30 |

| Cl-CH₂-CH₂-CH₂-CH₂ -I | ~7 |

Note: The provided ¹³C NMR data is for 1-iodobutane (B1219991) and serves as an estimation. The presence of the chlorine atom will influence the chemical shifts in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for C-H and C-halogen bonds.[3]

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretching |

| 1440-1470 | C-H bending |

| 650-750 | C-Cl stretching |

| 500-600 | C-I stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns.[7] Due to the presence of chlorine, isotopic peaks for fragments containing chlorine will be observed in a roughly 3:1 ratio for (M) and (M+2).[1]

| m/z | Fragment Ion |

| 218/220 | [C₄H₈ClI]⁺ (Molecular ion) |

| 127 | [I]⁺ |

| 91/93 | [C₄H₈Cl]⁺ |

| 55 | [C₄H₇]⁺ |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the halide exchange of a chloroalkane with an iodide salt.

Experimental Protocol: Finkelstein Reaction

This protocol describes the synthesis of this compound from 1,4-dichlorobutane (B89584).

Materials:

-

1,4-Dichlorobutane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.

-

Add 1,4-dichlorobutane to the solution. The molar ratio of NaI to 1,4-dichlorobutane should be approximately 1.1:1 to favor the mono-substitution product.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Reactivity and Applications in Organic Synthesis

The differential reactivity of the C-Cl and C-I bonds is the cornerstone of this compound's utility in organic synthesis. The C-I bond is weaker and the iodide ion is a better leaving group, making the iodinated carbon more susceptible to nucleophilic attack.

Synthesis of Levobupivacaine

This compound is a key reagent in the asymmetric synthesis of the local anesthetic, levobupivacaine.

Experimental Approach: The synthesis involves the alkylation of a chiral glycine (B1666218) equivalent with this compound, followed by cyclization and subsequent functional group manipulations.

Synthesis of 6-Hendecenoic Acid

This synthesis demonstrates the use of this compound in the construction of a fatty acid backbone via malonic ester synthesis.

Representative Experimental Protocol:

-

Malonic Ester Alkylation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide in ethanol. The resulting enolate is then alkylated with this compound, with the reaction occurring selectively at the iodo-substituted carbon.

-

Second Alkylation: The resulting mono-alkylated malonic ester is then alkylated with a second electrophile, for example, an allyl halide, under similar conditions.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation, yielding the final 6-hendecenoic acid.

Synthesis of Deoxyvasicinone

This compound can be used in the synthesis of quinazolinone alkaloids like deoxyvasicinone.

Representative Experimental Protocol:

-

N-Alkylation: The starting material, 2-aminobenzamide, is N-alkylated with this compound at the aniline (B41778) nitrogen under basic conditions.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the carbon bearing the chlorine atom, to form the tricyclic core of deoxyvasicinone.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and dark place, away from incompatible materials.

Conclusion

This compound is a versatile and important building block in modern organic synthesis. Its differential reactivity allows for the selective formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool for the construction of complex molecular architectures, particularly in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

- 1. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. scbt.com [scbt.com]

- 3. This compound | C4H8ClI | CID 82527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C4H8ClI) [pubchemlite.lcsb.uni.lu]

- 5. This compound 98 10297-05-9 [sigmaaldrich.com]

- 6. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-4-iodobutane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-chloro-4-iodobutane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.56 | Triplet | 2H | Cl-CH₂- |

| 3.23 | Triplet | 2H | I-CH₂- |

| 1.98 - 1.88 | Multiplet | 4H | -CH₂-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 44.8 | Cl-CH₂- |

| 35.2 | -CH₂- |

| 30.1 | -CH₂- |

| 6.5 | I-CH₂- |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465-1440 | Medium | C-H bend (scissoring) |

| 725-650 | Strong | C-Cl stretch |

| 600-500 | Strong | C-I stretch |

Technique: Neat or ATR[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 218/220 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 183 | Moderate | [M - Cl]⁺ |

| 91 | Moderate | [M - I]⁺ |

| 56 | High | [C₄H₈]⁺ (Base Peak) |

| 41 | High | [C₃H₅]⁺ |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker or Varian instrument operating at a frequency of 300 MHz or higher for ¹H NMR, is typically used.[3]

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained "neat," meaning without any solvent. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[1][4]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[1]

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).[5] The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.[6]

-

Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules like this compound. In this method, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[6]

-

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7] A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. The fragmentation pattern is characteristic of the molecule's structure. For compounds containing chlorine, the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio results in characteristic isotopic peaks for chlorine-containing fragments.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C4H8ClI | CID 82527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR [m.chemicalbook.com]

- 4. amherst.edu [amherst.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-Chloro-4-iodobutane

This guide provides comprehensive information on the chemical properties, synthesis, and applications of 1-Chloro-4-iodobutane, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is a bifunctional organohalide compound used in various organic syntheses. Its distinct termini, a chloro and an iodo group, allow for selective reactions, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H8ClI[1] |

| Linear Formula | I(CH2)4Cl[2] |

| Molecular Weight | 218.46 g/mol [3][2] |

| CAS Number | 10297-05-9 |

| Appearance | Liquid |

| Density | 1.785 g/mL at 25 °C |

| Boiling Point | 88-89 °C at 19 mmHg |

| Refractive Index | n20/D 1.54 |

Experimental Protocol: Synthesis of a Grignard Reagent

This protocol details the preparation of a Grignard reagent from this compound, a common step in various synthetic pathways. The higher reactivity of the carbon-iodine bond allows for selective formation of the Grignard reagent at that position.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Round-bottom flask, condenser, and dropping funnel (all flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up the flame-dried glassware under an inert atmosphere.

-

Place magnesium turnings in the round-bottom flask.

-

Add a small crystal of iodine to the magnesium.

-

Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining this compound solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

-

The resulting solution is the Grignard reagent, 4-chlorobutylmagnesium iodide, which can be used in subsequent reactions.

Visualized Synthetic Pathway

The following diagram illustrates the selective formation of the Grignard reagent from this compound and its subsequent reaction with a generic electrophile.

Caption: Grignard reagent formation and subsequent reaction.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1-chloro-4-iodobutane, a valuable bifunctional alkylating agent used in various synthetic applications, including pharmaceutical development. The primary synthetic route detailed is the Finkelstein reaction, a robust and widely used method for the preparation of alkyl iodides.

Overview and Reaction Principle

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction known as the Finkelstein reaction.[1][2] This SN2 reaction involves the exchange of a halogen atom. In this specific application, 1,4-dichlorobutane (B89584) is treated with sodium iodide in a suitable solvent, typically acetone (B3395972). The reaction equilibrium is driven towards the formation of the desired product by the precipitation of sodium chloride, which is poorly soluble in acetone.[1]

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

This protocol outlines a representative procedure for the synthesis of this compound from 1,4-dichlorobutane.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 12.7 g (10.9 mL) | 0.1 |

| Sodium Iodide | NaI | 149.89 | 16.5 g | 0.11 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 150 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ~100 mL | - |

| 5% (w/v) aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | ~50 mL | - |

| Saturated aq. NaCl | NaCl | 58.44 | ~50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add sodium iodide (16.5 g, 0.11 mol) and anhydrous acetone (150 mL).

-

Stir the mixture at room temperature to dissolve the sodium iodide.

-

Add 1,4-dichlorobutane (12.7 g, 0.1 mol) to the flask.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 24-48 hours. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with 5% aqueous sodium thiosulfate (B1220275) solution (2 x 25 mL) to remove any unreacted iodine.

-

Wash the organic layer with saturated aqueous sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

Set up the short-path distillation apparatus and ensure all joints are properly sealed.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum and begin heating the distillation flask.

-

Collect the fraction boiling at 88-89 °C at 19 mmHg.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClI | [4] |

| Molar Mass | 218.46 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 88-89 °C at 19 mmHg | [3][6] |

| Density | 1.785 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.54 | [3][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 3.56 (t, 2H), 3.22 (t, 2H), 1.95 (m, 4H) | [4][7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 44.8, 33.5, 30.2, 6.7 | [4] |

| IR (neat) | ν (cm⁻¹): 2950 (C-H stretch), 1440 (C-H bend), 1250 (CH₂ wag), 725 (C-Cl stretch), 560 (C-I stretch) | [4] |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound 98 10297-05-9 [sigmaaldrich.com]

- 4. This compound | C4H8ClI | CID 82527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 10297-05-9 [sigmaaldrich.com]

- 7. This compound(10297-05-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Storage of 1-Chloro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Chloro-4-iodobutane (CAS No: 10297-05-9), a key reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon, appearing as a colorless to light orange or yellow clear liquid.[1] It is classified as a combustible liquid.[2] For safe and effective use, a clear understanding of its physical and chemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C4H8ClI | [3][4] |

| Molecular Weight | 218.46 g/mol | [4] |

| CAS Number | 10297-05-9 | [1][2][3] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [1] |

| Boiling Point | 88-89 °C at 19 mmHg | |

| Density | 1.785 g/mL at 25 °C | |

| Refractive Index | n20/D 1.54 | |

| Flash Point | 93 °C (199.4 °F) - closed cup | |

| Stabilizer | Typically contains copper as a stabilizer | [1] |

Safety and Hazards

This compound is classified as a hazardous substance, and appropriate precautions must be taken during its handling and use. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

GHS Hazard Classification: [4]

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2/2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Tract Irritation) |

| Flammable Liquids | 4 |

Hazard Statements (H-phrases): [2][3][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H227: Combustible liquid.

Signal Word: Warning[2]

Primary Hazards: Irritant[4]

Safe Handling Protocols

Adherence to strict handling protocols is mandatory to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls:

-

Ventilation: Use only outdoors or in a well-ventilated area.[3] Local exhaust ventilation should be used to control the emission of vapors at the source. Airflow should be sufficient to maintain contaminant levels below established exposure limits.

3.2. Personal Protective Equipment (PPE):

A comprehensive PPE regimen is required when handling this compound.

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Wear protective gloves (e.g., Type ABEK (EN14387) respirator filter).

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If there is a risk of overexposure, wear an approved respirator.[3]

3.3. General Handling Practices:

-

Avoid all personal contact, including inhalation of vapors, mists, or sprays.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[3]

-

Wash hands and any exposed skin thoroughly after handling.[1][3]

-

Keep containers securely sealed when not in use.[3]

-

Avoid physical damage to containers.[3]

-

Contaminated work clothes should be laundered separately before reuse.[1][3]

Caption: Safe Handling Workflow for this compound.

Storage and Incompatibilities

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

4.1. Storage Conditions:

-

Location: Store in a well-ventilated place.[3] The storage area should be locked up or accessible only to qualified or authorized personnel.[5]

-

Container: Keep the container tightly closed.[3][5] Polyethylene or polypropylene (B1209903) containers are suitable.[3] Ensure all containers are clearly labeled and free from leaks.[3]

-

Temperature: Store in a cool, dry place. While room temperature is generally acceptable, storage at <15°C in a dark place is recommended.[1] Keep away from heat and sources of ignition.[5]

-

Light Sensitivity: The compound is light-sensitive and should be protected from light.[3][5]

4.2. Incompatible Materials:

-

Avoid contact with incompatible materials.[3] While specific incompatibilities are not extensively listed in the provided search results, as a general precaution for halogenated compounds, avoid strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

5.1. Spills and Leaks:

-

Minor Spills:

-

Major Spills:

-

Clear the area of personnel and move upwind.[3]

-

Alert the fire brigade and inform them of the location and nature of the hazard.[3]

-

Wear breathing apparatus and protective gloves.[3]

-

Prevent spillage from entering drains or watercourses.[3]

-

If safe to do so, stop the leak.[3]

-

Contain the spill with sand, earth, or vermiculite.[3]

-

Collect recoverable product into labeled containers for recycling.[3]

-

Decontaminate and launder all protective clothing and equipment before storing and reusing.[3]

-

5.2. First Aid Measures:

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

If fumes, aerosols, or combustion products are inhaled, remove the individual from the contaminated area to fresh air.[3]

-

-

Ingestion:

5.3. Fire Fighting Measures:

-

Extinguishing Media: There is no restriction on the type of extinguisher that may be used. Use extinguishing media suitable for the surrounding area.[3]

-

Fire Hazards: The compound is not considered a significant fire risk; however, containers may burn.[3] May emit poisonous and corrosive fumes in a fire.[3]

-

Fire Fighting Procedures:

Caption: Storage and Emergency Response Logic for this compound.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[5] Chemicals should be left in their original containers, and no mixing with other waste should occur.[5] Uncleaned containers should be handled in the same manner as the product itself.[5]

This technical guide is intended to provide comprehensive information for the safe handling and storage of this compound. It is imperative that all users familiarize themselves with this information and adhere to all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

Physical properties of 1-Chloro-4-iodobutane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Chloro-4-iodobutane, specifically its boiling point and density. The information herein is compiled to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is a bifunctional alkyl halide that serves as a valuable building block in organic synthesis. An accurate understanding of its physical properties is crucial for its proper handling, reaction setup, and purification.

Data Summary

The following table summarizes the reported boiling point and density of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 88-89 °C | at 19 mmHg[1][2][3] |

| 67 °C | at 6 mmHg[4] | |

| Density | 1.785 g/mL | at 25 °C[1][2][3] |

| Specific Gravity | 1.80 | at 20/20 °C[4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at atmospheric pressure or have high boiling points, vacuum distillation is employed.

Principle: This method measures the temperature of the vapor that is in equilibrium with the boiling liquid. By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a lower temperature.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Heating mantle or oil bath

-

Claisen adapter

-

Thermometer or temperature probe

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer

-

Boiling chips or magnetic stirrer

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the Claisen adapter leading to the condenser.

-

The system is connected to a vacuum source, and the pressure is reduced to the desired level, as measured by the manometer.

-

The liquid is heated gently.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

The temperature at which the vapor condenses on the thermometer and drips into the condenser is recorded as the boiling point at that specific pressure.

Determination of Density by Pycnometer

The density of a substance is its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.

Principle: A pycnometer is a glass flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., distilled water), and then filled with the sample liquid, the density of the sample can be calculated.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature bath

-

The sample liquid (this compound)

-

Distilled water (as a reference liquid)

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its mass is accurately measured on the analytical balance (m_empty).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is weighed to determine the mass of the water (m_water = m_filled_water - m_empty).

-

The volume of the pycnometer at the specific temperature can be calculated using the known density of water at that temperature (V = m_water / ρ_water).

-

The pycnometer is emptied, dried, and then filled with the sample liquid (this compound).

-

The pycnometer with the sample is brought to the same constant temperature as the water.

-

The filled pycnometer is weighed to determine the mass of the sample liquid (m_sample = m_filled_sample - m_empty).

-

The density of the sample is then calculated using the formula: ρ_sample = m_sample / V.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

Solubility of 1-Chloro-4-iodobutane in Organic Solvents: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-4-iodobutane, a key bifunctional alkylating agent utilized in various organic syntheses, including the preparation of pharmaceutical intermediates. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a thorough understanding of its general solubility principles, its physicochemical properties, and a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound and its Solubility

This compound (C₄H₈ClI) is a haloalkane containing two different halogen atoms, which imparts it with selective reactivity, making it a valuable building block in organic chemistry.[1] Its utility in the synthesis of compounds like levobupivacaine (B138063) and deoxyvasicinone (B31485) underscores the importance of understanding its behavior in solution.[1]

The solubility of a substance is a critical parameter in process chemistry and drug development, influencing reaction kinetics, purification strategies, and formulation. Haloalkanes, such as this compound, are generally soluble in organic solvents.[2] This is attributed to the principle of "like dissolves like," where the intermolecular forces of the solute and solvent are similar.[2][3] The primary intermolecular forces at play for haloalkanes are London dispersion forces and dipole-dipole interactions.[4]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its handling and use in experimental settings. The following table summarizes key properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClI | [7][8] |

| Molecular Weight | 218.46 g/mol | [7][8] |

| Appearance | Liquid | |

| Density | 1.785 g/mL at 25 °C | |

| Boiling Point | 88-89 °C at 19 mmHg | [1] |

| Refractive Index | n20/D 1.54 | |

| CAS Number | 10297-05-9 | [8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The excess solid ensures that saturation is achieved. b. Accurately pipette a known volume of the selected organic solvent into each vial. c. Securely cap the vials.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solute to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute. d. Accurately weigh the filtered solution. e. Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method. f. Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

Data Calculation: a. From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the saturated solution. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions:

-

This compound is an irritant.[7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. quora.com [quora.com]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 4. smart.dhgate.com [smart.dhgate.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1-Iodobutane | 542-69-8 [chemicalbook.com]

- 7. This compound | C4H8ClI | CID 82527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

Conformational Landscape of 1-Chloro-4-iodobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed conformational analysis of the 1-chloro-4-iodobutane molecule. Due to the limited direct literature on this specific molecule, this analysis is built upon established principles of conformational analysis and supported by data from analogous 1-halobutanes. This document outlines the key rotational isomers, their predicted relative stabilities, and the experimental and computational methodologies employed for such analyses. The content is structured to offer a comprehensive understanding for researchers in medicinal chemistry, materials science, and related fields where molecular conformation plays a pivotal role in determining physical and chemical properties.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy changes associated with the interconversion of these arrangements through rotation about single bonds. For a flexible molecule like this compound, numerous conformations are possible, each with a distinct energy level. The overall properties of a substance are a weighted average of the properties of all contributing conformers. Understanding the conformational preferences is crucial for predicting molecular interactions, reactivity, and spectroscopic properties.

The primary focus of the conformational analysis of this compound is the rotation around the C1-C2, C2-C3, and C3-C4 bonds. The staggered conformations, which are generally more stable than the eclipsed conformations, are of particular interest. These are categorized as anti (substituents are 180° apart) and gauche (substituents are 60° apart).

Conformational Isomers of this compound

The key dihedral angles that define the conformation of this compound are Cl-C1-C2-C3 and C1-C2-C3-C4, and C2-C3-C4-I. By analogy with other 1-halobutanes, we can predict the existence of several staggered conformers. The notation for these conformers describes the relationship between the terminal halogen and the adjacent carbon atom, and the orientation of the carbon backbone. For instance, 'AG' would denote an anti relationship for the Cl-C1-C2-C3 dihedral angle and a gauche relationship for the C1-C2-C3-C4 dihedral angle.

Based on studies of similar molecules, it is expected that this compound in the gas phase would exist as a mixture of several conformers. The relative populations of these conformers are determined by their free energy differences.

Predicted Conformational Composition and Structural Parameters

| Conformer | Predicted Population (%) for this compound |

| AA (Anti-Anti) | ~15-20% |

| GA (Gauche-Anti) | ~40-50% |

| AG (Anti-Gauche) | ~10-15% |

| GG (Gauche-Gauche) | ~15-25% |

| Table 1: Predicted conformational composition of this compound based on analogous compounds. |

The structural parameters for the different conformers are also expected to be similar to those of related 1-halobutanes.

| Parameter | 1-Chlorobutane (B31608) (GA conformer)[1] | 1-Iodobutane (B1219991) (GA conformer)[1] | Predicted for this compound |

| r(C1-C2) | 1.519(3) Å | 1.506(5) Å | ~1.51-1.52 Å |

| r(C2-C3) | 1.530(3) Å | 1.518(5) Å | ~1.52-1.53 Å |

| r(C3-C4) | 1.543(3) Å | 1.535(5) Å | ~1.53-1.54 Å |

| r(C-X) | 1.800(4) Å (C-Cl) | 2.133(11) Å (C-I) | ~1.80 Å (C-Cl), ~2.13 Å (C-I) |

| ∠C1C2C3 | 114.3(6)° | 116.8(15)° | ~115-116° |

| ∠C2C3C4 | 112.0(6)° | 115.3(15)° | ~113-114° |

| Table 2: Key structural parameters from related molecules and predictions for this compound. |

Experimental and Computational Methodologies

The conformational analysis of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas-Phase Electron Diffraction (ED): This is a powerful technique for determining the molecular structure of gaseous compounds.[1]

-

Methodology: A high-energy electron beam is scattered by the gas-phase molecules. The resulting diffraction pattern is recorded and analyzed to determine the equilibrium geometry, vibrational amplitudes, and conformational composition of the molecule. The experimental data is typically refined against a theoretical model, often derived from ab initio calculations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial tools for conformational analysis in the solution phase.

-

Methodology: The chemical shifts and coupling constants are sensitive to the dihedral angles between adjacent atoms. For example, the ³J(H,H) coupling constants can be related to the dihedral angle through the Karplus equation. Low-temperature NMR can be used to "freeze out" individual conformers, allowing for their direct observation and characterization.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can distinguish between different conformers as they have unique sets of vibrational frequencies.

-

Methodology: The IR and Raman spectra of a sample are recorded. By comparing the experimental spectra with those calculated for different conformers using computational methods, the presence and relative abundance of each conformer can be determined. Temperature-dependent studies can also provide information on the enthalpy differences between conformers.

Computational Methods

Computational chemistry is an indispensable tool for conformational analysis, providing insights into the geometries and relative energies of different conformers.

Ab Initio and Density Functional Theory (DFT) Calculations: These methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule.

-

Methodology: A potential energy surface scan is performed by systematically rotating one or more dihedral angles. This allows for the identification of energy minima (stable conformers) and transition states. The geometries of the located conformers are then optimized, and their vibrational frequencies are calculated to confirm that they are true minima and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

Conclusion

The conformational analysis of this compound, while not extensively documented, can be reliably inferred from the well-established principles of stereochemistry and by analogy to similar 1-halobutanes. The molecule is expected to exist as a mixture of several staggered conformers, with the relative populations dictated by steric and electronic effects. A combination of experimental techniques, particularly gas-phase electron diffraction and NMR spectroscopy, coupled with high-level computational methods, provides a powerful approach for a detailed understanding of its conformational landscape. This knowledge is fundamental for predicting its behavior in various chemical and biological systems, making it a valuable asset for professionals in drug development and materials science.

References

Theoretical Reactivity of 1-Chloro-4-iodobutane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-iodobutane is a bifunctional electrophile containing two distinct halogen atoms, rendering it a versatile building block in organic synthesis. Understanding its reactivity is crucial for predicting reaction outcomes and designing synthetic pathways. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, focusing on its conformational preferences, susceptibility to nucleophilic attack, and potential for intramolecular cyclization. While specific computational studies on this molecule are limited in publicly available literature, this guide extrapolates from established principles of physical organic chemistry and available data on analogous 1-halobutanes to provide a robust theoretical framework.

Molecular Structure and Conformational Analysis

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the relative populations of its conformers. Based on studies of similar 1-halobutanes, the molecule is expected to exist as a mixture of anti and gauche conformers around the C1-C2, C2-C3, and C3-C4 bonds.[1]

A combined gas-phase electron diffraction (ED) and ab initio study on 1-chlorobutane (B31608), 1-bromobutane, and 1-iodobutane (B1219991) revealed the presence of multiple conformers.[1] For 1-iodobutane, the major conformers were identified, and key structural parameters were determined.[1] By analogy, we can predict the structural parameters for the most stable conformers of this compound.

Table 1: Predicted Structural Parameters of this compound (based on data for 1-iodobutane)

| Parameter | Predicted Value |

| r(C1–I) | ~2.13 Å |

| r(C4–Cl) | ~1.80 Å |

| r(C–C) | ~1.51-1.54 Å |

| ∠C–C–C | ~115-117° |

| ∠I–C1–C2 | ~112° |

| ∠Cl–C4–C3 | ~111° |

Source: Extrapolated from data presented in a study on 1-halobutanes.[1]

The conformational equilibrium will be influenced by steric and electronic factors. The gauche conformers, while often present, may be of higher energy due to steric repulsion between the halogen atoms and the alkyl chain. The relative populations of these conformers will, in turn, affect the accessibility of the electrophilic carbon centers to incoming nucleophiles.

Reactivity at Electrophilic Centers

This compound possesses two primary electrophilic sites: the carbon atom bonded to iodine (C1) and the carbon atom bonded to chlorine (C4). The inherent differences in the carbon-halogen bonds dictate the chemoselectivity of nucleophilic substitution reactions.

Nucleophilic Substitution: A Tale of Two Halogens

The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This is due to the larger size and greater polarizability of the iodine atom compared to the chlorine atom.[2] Consequently, the iodide ion is a much better leaving group than the chloride ion.

Table 2: Carbon-Halogen Bond Enthalpies

| Bond | Bond Enthalpy (kJ/mol) |

| C-Cl | 346 |

| C-I | 228 |

Source: Data from various chemistry resources.[2]

This difference in leaving group ability is the dominant factor governing the reactivity of this compound in nucleophilic substitution reactions. Nucleophilic attack will preferentially occur at the carbon bearing the iodine atom.

Reaction Mechanisms: SN1 vs. SN2

The mechanism of nucleophilic substitution (SN1 or SN2) will depend on several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate.

-

SN2 Mechanism: As a primary alkyl halide, this compound is expected to predominantly undergo SN2 reactions. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Polar aprotic solvents, such as acetone (B3395972) or DMF, are known to favor SN2 reactions.[3][4]

-

SN1 Mechanism: An SN1 mechanism is less likely but could be favored under specific conditions, such as in the presence of a very weak nucleophile and a polar protic solvent (e.g., water, ethanol).[3][5] These solvents can stabilize the formation of a carbocation intermediate. However, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less competitive.

The following diagram illustrates the preferential SN2 reaction pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Hendecenoic Acid Utilizing 1-Chloro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-hendecenoic acid, a valuable unsaturated fatty acid intermediate. The described methodology utilizes the strategic alkylation of a terminal alkyne with 1-chloro-4-iodobutane, followed by carboxylation of the resulting Grignard reagent. This approach offers a robust and well-documented pathway for the preparation of this specific fatty acid, which can serve as a key building block in the synthesis of various biologically active molecules and complex organic structures. The protocols outlined herein are based on established synthetic transformations and are intended to provide a comprehensive guide for laboratory-scale preparation.

Introduction

Unsaturated fatty acids and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic precursors. 6-Hendecenoic acid, with its defined double bond position, represents a specific and useful molecular scaffold. The synthesis of such compounds often requires precise control over the introduction of unsaturation and the carbon chain length.

The application of this compound in the synthesis of 6-hendecenoic acid is a key step that facilitates the extension of a six-carbon alkyne chain by a four-carbon unit, which is subsequently converted to the carboxylic acid. This method, rooted in the principles of alkyne chemistry and organometallic reactions, provides a reliable route to the target molecule. The selective reactivity of the iodo group over the chloro group in this compound is a critical aspect of this synthetic strategy, allowing for a clean and high-yielding alkylation reaction.

Reaction Scheme

The overall synthesis of 6-hendecenoic acid using this compound can be conceptualized in a two-step process:

-

Alkylation of 1-Hexyne: 1-Hexyne is first deprotonated with a strong base, typically a Grignard reagent like ethylmagnesium bromide, to form the corresponding hexynylmagnesium bromide. This nucleophilic acetylide then undergoes an alkylation reaction with this compound. The more reactive carbon-iodine bond is preferentially cleaved, resulting in the formation of 1-chloro-10-undecyne.

-

Formation of Grignard Reagent and Carboxylation: The terminal chloro group of 1-chloro-10-undecyne is then converted into a Grignard reagent by reaction with magnesium metal. This newly formed organometallic species is subsequently carboxylated by bubbling carbon dioxide gas through the reaction mixture. Acidic workup then yields the final product, 6-hendecenoic acid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of 6-hendecenoic acid. Please note that specific yields can vary based on the purity of reagents, reaction scale, and meticulousness of the experimental technique.

| Step | Reactants | Product | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Typical Yield (%) |

| 1 | 1-Hexyne, Ethylmagnesium Bromide, this compound | 1-Chloro-10-undecyne | 1 : 1.1 : 1.1 | Tetrahydrofuran (THF) | 75-85 |

| 2 | 1-Chloro-10-undecyne, Magnesium, Carbon Dioxide | 6-Hendecenoic Acid | 1 : 1.2 : excess | Diethyl Ether | 60-70 |

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dry ice/acetone condenser

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Reagents: 1-Hexyne, Ethylmagnesium Bromide (solution in THF), this compound, Magnesium turnings, Dry Ice (solid CO2), Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl Ether, Hydrochloric Acid (concentrated), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

Protocol 1: Synthesis of 1-Chloro-10-undecyne

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Initial Charge: The flask is charged with a solution of ethylmagnesium bromide (1.1 equivalents) in anhydrous THF.

-

Addition of 1-Hexyne: 1-Hexyne (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred Grignard solution at 0 °C (ice bath). After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour to ensure the complete formation of hexynylmagnesium bromide.

-

Alkylation: this compound (1.1 equivalents) is dissolved in anhydrous THF and added dropwise to the reaction mixture at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 12-16 hours.

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 1-chloro-10-undecyne, can be purified by vacuum distillation.

Protocol 2: Synthesis of 6-Hendecenoic Acid

-

Grignard Reagent Formation: A dry, three-necked round-bottom flask is fitted with a reflux condenser, a magnetic stir bar, and an addition funnel under a nitrogen atmosphere. The flask is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine (to initiate the reaction). A solution of 1-chloro-10-undecyne (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the addition funnel. Gentle heating may be required to initiate the Grignard reaction. Once initiated, the reaction is maintained at a gentle reflux until most of the magnesium has been consumed.

-

Carboxylation: The Grignard reagent solution is cooled in an ice bath. Dry, crushed carbon dioxide (dry ice) is added portion-wise to the vigorously stirred solution. An excess of dry ice should be used to ensure complete carboxylation. The reaction mixture will become a thick slurry.

-

Acidic Workup: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. The mixture is then carefully acidified by the slow, dropwise addition of 10% aqueous hydrochloric acid with cooling. This will dissolve the magnesium salts and protonate the carboxylate.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are then washed with a saturated sodium bicarbonate solution. The bicarbonate washings are collected, cooled in an ice bath, and carefully acidified with concentrated hydrochloric acid to precipitate the 6-hendecenoic acid. The precipitated acid is then extracted with diethyl ether. The ether extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 6-hendecenoic acid. Further purification can be achieved by vacuum distillation or recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 6-hendecenoic acid.

Caption: Synthetic pathway for 6-hendecenoic acid.

Application of 1-Chloro-4-iodobutane in the Synthesis of Levobupivacaine

For Researchers, Scientists, and Drug Development Professionals

Application Note